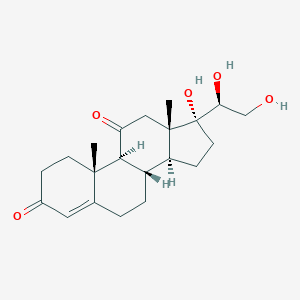

4-Pregnene-17,20alpha,21-triol-3,11-dione

Description

Structure

3D Structure

Properties

CAS No. |

566-38-1 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

XBIDABJJGYNJTK-VDUMFTQRSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |

Synonyms |

17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 4-Pregnene-17α,20α,21-triol-3,11-dione (20α-Dihydrocortisone)

Introduction

4-Pregnene-17α,20α,21-triol-3,11-dione, also known as 20α-Dihydrocortisone, is a steroid and a metabolite of cortisone. It belongs to the class of glucocorticoids, which are crucial in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. While its 20β-epimer, 20β-Dihydrocortisone (Reichstein's Substance U), is more commonly referenced in foundational steroid research, the 20α-isomer holds significant clinical and biological relevance. This document provides a technical overview of 20α-Dihydrocortisone, focusing on its properties, biological formation, and analytical considerations for researchers and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the 20α isomer is sparse in publicly accessible literature. The fundamental properties, such as molecular formula and weight, are identical to its 20β counterpart. Key identifying information is presented below.

| Property | Value | Citation |

| IUPAC Name | (20S)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Synonym | 20α-Dihydrocortisone | [1] |

| Molecular Formula | C₂₁H₃₀O₅ | [2] |

| Molecular Weight | 362.46 g/mol | [2] |

| CAS Number | Data not readily available. The CAS number for the 20β isomer is 116-59-6. | [2] |

| Parent Compound | Cortisone (4-Pregnene-17,21-diol-3,11,20-trione) |

Biological Significance and Formation

20α-Dihydrocortisone is formed from the enzymatic reduction of the C20 ketone group of cortisone. This reaction is primarily catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.

Enzymatic Pathway

The formation of 20α-Dihydrocortisone is a critical step in glucocorticoid metabolism. The enzyme 20α-HSD utilizes NADPH as a preferred cofactor to reduce the progesterone precursor, and it is expressed in various human tissues, including the liver, adrenal glands, and brain.[3] This metabolic conversion is a key factor in modulating the local activity of corticosteroids.

Caption: Enzymatic conversion of Cortisone to 20α-Dihydrocortisone.

Clinical Relevance

The measurement of urinary free 20α-Dihydrocortisol (a closely related metabolite of cortisol) has been shown to be a sensitive marker for the diagnosis of chronic hypercorticoidism, as seen in Cushing's syndrome.[1] In patients with this condition, the urinary excretion of 20α-Dihydrocortisol is significantly elevated compared to healthy individuals, often more reliably than urinary free cortisol itself.[1]

Quantitative Data

The most relevant quantitative data available for this compound relates to its clinical utility in diagnosing hypercorticoidism. The following table summarizes urinary excretion rates.

| Analyte | Condition | Median Excretion (nmol/24h) | 20-DH / UFC Ratio | Citation |

| 20α-Dihydrocortisol | Normal Subjects | 174 | 2.55 | [1] |

| Urinary Free Cortisol | Normal Subjects | 68 | [1] | |

| 20α-Dihydrocortisol | Cushing's Syndrome | 1798 | 6.03 | [1] |

| Urinary Free Cortisol | Cushing's Syndrome | 298 | [1] |

Experimental Protocols

Specific synthesis protocols for 4-Pregnene-17α,20α,21-triol-3,11-dione are not widely published. However, its formation is typically achieved through the reduction of cortisone. Below is a generalized protocol for the analysis of this and related corticosteroids from biological samples.

Protocol: Quantification of 20α-Dihydrocortisone in Urine by Liquid Chromatography

This protocol is adapted from methodologies used for the analysis of urinary free corticosteroids.[1]

-

Sample Preparation:

-

Collect a 24-hour urine sample and measure the total volume.

-

Centrifuge an aliquot (e.g., 5 mL) to remove particulate matter.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the steroids and remove interfering substances.

-

Condition the cartridge with methanol followed by water.

-

Load the urine sample.

-

Wash with a low-percentage organic solvent to remove polar impurities.

-

Elute the steroids with methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Liquid Chromatography Analysis:

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled with a UV or Mass Spectrometric (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid to improve peak shape and ionization for MS.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection:

-

UV detection at ~240 nm (for the α,β-unsaturated ketone chromophore).[2]

-

MS detection (e.g., electrospray ionization in positive mode) for higher sensitivity and specificity, monitoring for the precursor ion [M+H]⁺.

-

-

-

Quantification:

-

Prepare a calibration curve using certified standards of 20α-Dihydrocortisone.

-

An internal standard (e.g., a deuterated analog) should be added to samples and calibrators to correct for extraction losses and matrix effects.

-

Calculate the concentration in the original sample based on the calibration curve and report as nmol/24h.

-

Caption: General workflow for corticosteroid analysis.

References

- 1. Measurement of urinary free 20 alpha-dihydrocortisol in biochemical diagnosis of chronic hypercorticoidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Pregnene-17alpha,20beta,21-triol-3,11-dione [drugfuture.com]

- 3. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of 4-Pregnene-17α,20β,21-triol-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Pregnene-17α,20β,21-triol-3,11-dione, a pregnane steroid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of corticosteroids and related compounds.

Chemical Identity and Physical Properties

4-Pregnene-17α,20β,21-triol-3,11-dione, also known by its synonym Reichstein's substance U, is a C21-steroid.[1] The stereochemistry at the C-20 position is crucial for its identity and biological activity. The physical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₅ | [1] |

| Molecular Weight | 362.46 g/mol | [1] |

| CAS Number | 116-59-6 | [1] |

| Melting Point | 208-209 °C | [1] |

| >82 °C (decomposition) | [2] | |

| Boiling Point (Predicted) | 588.2 ± 50.0 °C | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |

| Appearance | Solid | |

| Synonyms | 17α,20β,21-Trihydroxy-4-pregnene-3,11-dione, 20β-Dihydrocortisone, Reichstein's substance U | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-Pregnene-17α,20β,21-triol-3,11-dione are not extensively published. However, standard methodologies for corticosteroids can be applied.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Pregnene-17α,20β,21-triol-3,11-dione is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range constitutes the melting point.

-

For an unknown compound, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more precise measurement.

-

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane) are chosen for the analysis.

-

Procedure:

-

An excess amount of 4-Pregnene-17α,20β,21-triol-3,11-dione is added to a known volume of each solvent in a sealed container.

-

The containers are agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of the steroid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

-

Quantification: A calibration curve is generated using standard solutions of the compound to accurately quantify its concentration in the saturated solutions.

Biological Context and Metabolic Pathway

4-Pregnene-17α,20β,21-triol-3,11-dione (Reichstein's substance U) is a metabolite in the biotransformation of corticosteroids. It can be produced via the microbial fermentation of cortisone. This process is of significant interest in the pharmaceutical industry for the synthesis of novel steroid derivatives.

The following diagram illustrates the microbial transformation of cortisone to produce a derivative of Reichstein's substance U.

Caption: Microbial fermentation pathway of corticosteroids.

This diagram illustrates that Reichstein's substance U, along with cortisone and prednisone, can serve as a substrate for microbial fermentation, leading to the production of its 1,2-dehydrogenated derivative. This biotransformation highlights a key aspect of its chemical reactivity and its role as a precursor in the synthesis of other steroids.

References

An In-Depth Technical Guide to the Synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione, a significant metabolite of cortisone. This document details the primary synthesis pathway, presents available quantitative data, outlines a general experimental protocol, and includes structural information for the compounds involved.

Introduction

4-Pregnene-17,20α,21-triol-3,11-dione, also known as Reichstein's substance U, is a corticosteroid metabolite. Its synthesis is of interest to researchers studying steroid metabolism and developing novel therapeutic agents. This guide focuses on the enzymatic synthesis of this compound from its direct precursor, cortisone.

Synthesis Pathway

The primary and most recognized pathway for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is the enzymatic reduction of cortisone. This biotransformation is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).

Reaction:

Cortisone + NAD(P)H + H⁺ ⇌ 4-Pregnene-17,20α,21-triol-3,11-dione + NAD(P)⁺

This reaction involves the stereospecific reduction of the C20 ketone group of cortisone to a hydroxyl group, resulting in the 20α-hydroxy configuration. The enzyme utilizes either NADH or NADPH as a cofactor.

Caption: Enzymatic synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.

Quantitative Data

Comprehensive quantitative data for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is limited in publicly available literature. However, key physicochemical properties of the starting material and the final product have been reported.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV λmax (nm) in EtOH |

| Cortisone | C₂₁H₂₈O₅ | 360.44 | 220-224 | ~238 |

| 4-Pregnene-17,20α,21-triol-3,11-dione[1] | C₂₁H₃₀O₅ | 362.46 | 208-209 | 239 |

Experimental Protocols

A detailed, standardized experimental protocol for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is not extensively documented. However, a general procedure can be outlined based on the known enzymatic activity of 20α-HSD.

Objective: To synthesize 4-Pregnene-17,20α,21-triol-3,11-dione from cortisone using 20α-hydroxysteroid dehydrogenase.

Materials:

-

Cortisone (Substrate)

-

20α-Hydroxysteroid Dehydrogenase (Enzyme)

-

NADH or NADPH (Cofactor)

-

Phosphate buffer (pH ~7.0)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Thin-layer chromatography (TLC) plates and solvent system for monitoring the reaction

-

Chromatography column (e.g., silica gel) for purification

General Procedure:

-

Reaction Setup:

-

Dissolve cortisone in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the phosphate buffer to the desired concentration.

-

Add the cofactor (NADH or NADPH) to the reaction mixture.

-

Initiate the reaction by adding the 20α-hydroxysteroid dehydrogenase enzyme.

-

Incubate the reaction mixture at a controlled temperature (typically around 37°C) with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by thin-layer chromatography (TLC). The disappearance of the cortisone spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as determined by TLC), quench the reaction.

-

Extract the product from the aqueous reaction mixture using a suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from any unreacted starting material and byproducts.

-

Collect the fractions containing the pure product (as identified by TLC).

-

Evaporate the solvent from the pooled fractions to yield the purified 4-Pregnene-17,20α,21-triol-3,11-dione.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as melting point determination, UV-Vis spectroscopy, Mass Spectrometry, and NMR (¹H and ¹³C).

-

Caption: General experimental workflow for the synthesis and purification.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the steroid backbone, including the characteristic olefinic proton of the A-ring, methyl group protons, and the newly formed carbinol proton at C20.

-

¹³C NMR: Resonances for all 21 carbon atoms of the pregnene skeleton, with a notable upfield shift for the C20 carbon compared to the ketone in cortisone.

-

Mass Spectrometry: A molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 362.46 g/mol . Fragmentation patterns would be indicative of the steroid structure.

-

IR Spectroscopy: Absorption bands for the hydroxyl groups, the ketone groups at C3 and C11, and the C=C double bond in the A-ring.

Conclusion

The synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is primarily achieved through the enzymatic reduction of cortisone using 20α-hydroxysteroid dehydrogenase. While the general pathway is established, detailed experimental protocols and comprehensive quantitative and spectroscopic data are not widely published. This guide provides a foundational understanding for researchers to develop a specific synthesis and characterization plan for this important corticosteroid metabolite. Further experimental work is necessary to establish optimal reaction conditions, yields, and complete analytical data.

References

Unraveling the Enigma: The Mechanism of Action of 4-Pregnene-17,20α,21-triol-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pregnene-17,20α,21-triol-3,11-dione, a steroid metabolite also known as Reichstein's substance U or 20-alpha-dihydrocortisone, represents a molecule of interest within the complex landscape of steroid endocrinology. Despite its identification decades ago as a component of adrenal cortical extracts, a comprehensive understanding of its precise mechanism of action remains elusive in publicly accessible scientific literature. This technical guide synthesizes the currently available information and outlines a prospective framework for its further investigation. Due to the limited direct experimental data, this document will draw inferences from the known pharmacology of structurally similar corticosteroids, primarily cortisol, to propose a putative mechanism of action and to highlight key areas for future research.

Introduction

Steroid hormones are fundamental signaling molecules that regulate a vast array of physiological processes, from metabolism and inflammation to immune function and development. Their mechanisms of action are primarily mediated by intracellular receptors—the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR)—which function as ligand-activated transcription factors. Upon binding to their cognate steroid, these receptors translocate to the nucleus and modulate the expression of target genes.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is foundational to exploring its biological activity.

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol |

| Synonyms | Reichstein's substance U, 20-alpha-dihydrocortisone |

| CAS Number | 116-58-5 |

Proposed Mechanism of Action: A Glucocorticoid-Like Pathway

Given the structural analogy to cortisol, it is plausible that 4-Pregnene-17,20α,21-triol-3,11-dione exerts its effects through the canonical glucocorticoid signaling pathway. This proposed mechanism involves the following key steps:

-

Cellular Entry: As a lipophilic steroid, 4-Pregnene-17,20α,21-triol-3,11-dione is expected to passively diffuse across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, the steroid would bind to the inactive glucocorticoid receptor (GR), which is part of a large multiprotein complex including heat shock proteins (HSPs) and immunophilins.

-

Conformational Change and Nuclear Translocation: Ligand binding is hypothesized to induce a conformational change in the GR, leading to the dissociation of the associated proteins. This activated ligand-receptor complex would then translocate into the nucleus.

-

Transcriptional Regulation: Within the nucleus, the complex would dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological effects of the steroid.

The following diagram illustrates this proposed signaling pathway.

Endogenous role of 4-Pregnene-17,20alpha,21-triol-3,11-dione

An In-depth Technical Guide on the Endogenous Role of 4-Pregnene-17,20alpha,21-triol-3,11-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a corticosteroid metabolite. Given the limited direct research on this specific molecule, this document elucidates its role by examining its parent compound, cortisone, and the metabolic pathways governing its formation. The guide details the biosynthesis of corticosteroids, the enzymatic reduction leading to 20α-hydroxy metabolites, and the inferred physiological significance of this transformation. Furthermore, it presents quantitative data on related urinary metabolites and provides detailed experimental protocols for their analysis, aimed at researchers, scientists, and professionals in drug development.

Introduction to Corticosteroid Metabolism

Corticosteroids, produced by the adrenal cortex, are a class of steroid hormones that regulate a wide array of physiological processes, including stress response, immune function, and metabolism.[1] The primary corticosteroids in humans are cortisol and aldosterone.[1] The biological activity and clearance of these hormones are tightly controlled through a complex network of metabolic enzymes. These enzymes modify the basic steroid structure, producing a diverse array of metabolites that are typically less active and more water-soluble, facilitating their excretion in urine.

This compound, also known as 20α-dihydrocortisone, is one such metabolite. It is derived from the inactive glucocorticoid, cortisone, through the reduction of the ketone group at carbon 20 (C20). While this specific molecule is not extensively studied, its role can be understood as part of the general inactivation and elimination pathway for corticosteroids.

Biosynthesis and Metabolism

The synthesis and metabolism of corticosteroids is a multi-step process involving a cascade of enzymatic reactions.

Biosynthesis of Cortisol and Cortisone

Corticosteroids are synthesized from cholesterol in the adrenal cortex.[1] The pathway leading to cortisol, the primary active glucocorticoid, is a critical part of steroidogenesis. Cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) can then be reversibly converted to its inactive form, cortisone (17α,21-dihydroxypregn-4-ene-3,11,20-trione), by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[2] This conversion is a key mechanism for modulating local glucocorticoid activity in various tissues.

Formation of 20α-dihydrocortisone

The target molecule, this compound (20α-dihydrocortisone), is formed from cortisone. This metabolic step involves the reduction of the C20 ketone to a hydroxyl group. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.[3] This enzyme plays a significant role in the metabolism of various steroid hormones. The reduction can result in either 20α- or 20β-hydroxy isomers, with the formation of these metabolites representing a crucial step in the catabolism and subsequent excretion of corticosteroids.[4]

The metabolic pathway from cortisol to 20α-dihydrocortisone is illustrated in the diagram below.

Inferred Physiological Role

The conversion of cortisone to 20α-dihydrocortisone is primarily considered a catabolic, or inactivating, step. The reduction of the C20 ketone generally leads to a significant decrease in glucocorticoid activity. Therefore, the endogenous role of this compound is likely that of an inactive metabolite destined for urinary excretion. The formation of this and other reduced metabolites is part of the body's mechanism to clear active hormones and maintain homeostasis.

Studies have shown that the urinary excretion of 20-dihydroisomers of cortisol and cortisone primarily originates from the peripheral metabolism of cortisol rather than from direct adrenal secretion.[4] Their excretion rates follow a circadian rhythm, similar to that of cortisol, and are influenced by adrenal stimulation and suppression.[4]

Quantitative Data

Quantitative analysis of urinary steroid metabolites provides valuable insights into adrenal function and corticosteroid metabolism. While specific data for this compound is scarce, a study by G. Wudy et al. (1987) reported the excretion rates of closely related 20-dihydroisomers in healthy subjects.

| Steroid Metabolite | Median Excretion Rate (μmol/mol creatinine)[4] |

| Cortisol | 6.7 |

| Cortisone | 8.0 |

| 20α-dihydrocortisol | 9.8 |

| 20β-dihydrocortisol | 5.2 |

| 20α-dihydrocortisone | 5.7 |

| 20β-dihydrocortisone | 1.3 |

Experimental Protocols

The analysis of corticosteroid metabolites in biological fluids, such as urine, typically requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Protocol: Urinary Steroid Metabolite Profiling by GC-MS

This protocol provides a general workflow for the comprehensive analysis of urinary steroid metabolites.

1. Sample Preparation:

-

Internal Standard Addition: A solution of internal standards (e.g., deuterated steroid analogs) is added to a 2 mL urine sample to correct for procedural losses.

-

Hydrolysis: To cleave glucuronide and sulfate conjugates, the urine sample is treated with β-glucuronidase/sulfatase from Helix pomatia and incubated at 55°C for 3 hours.[5]

-

Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using solid-phase extraction (SPE) with a C18 cartridge. The cartridge is washed, and the steroids are eluted with methanol.

-

Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

To increase volatility and thermal stability for GC analysis, the dried steroid residue undergoes a two-step derivatization process.

-

Step 1 (Oximation): Methoxyamine hydrochloride in pyridine is added to protect the ketone groups, followed by incubation at 60°C for 1 hour.

-

Step 2 (Silylation): N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium iodide and ethanethiol is added to convert hydroxyl groups into trimethylsilyl (TMS) ethers, followed by incubation at 60°C for 30 minutes.

3. GC-MS Analysis:

-

Injection: 1-2 µL of the derivatized sample is injected into the GC-MS system.

-

Chromatography: A capillary column (e.g., 30m DB-5MS) is used to separate the different steroid metabolites based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is employed to achieve optimal separation.

-

Mass Spectrometry: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Quantification: The concentration of each steroid metabolite is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding internal standard.

The workflow for this analytical procedure is depicted in the following diagram.

Conclusion

This compound is an endogenous metabolite of cortisone, formed through the action of 20α-hydroxysteroid dehydrogenase. Its physiological role is primarily associated with the inactivation and clearance of corticosteroids. While direct research on this molecule is limited, its significance can be understood within the broader context of steroid hormone metabolism. The analytical methods detailed in this guide, such as GC-MS and LC-MS/MS, are powerful tools for quantifying this and other related metabolites, enabling further research into the nuances of corticosteroid function and dysfunction in various physiological and pathological states.

References

- 1. researchgate.net [researchgate.net]

- 2. Cortisol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 20-Dihydroisomers of cortisol and cortisone in human urine: excretion rates under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic "Substance U": An Uncharted Steroid in Reichstein's Adrenal Cortex Discoveries

While the pioneering work of Nobel laureate Tadeus Reichstein in the 1930s and 1940s led to the isolation and characterization of numerous physiologically active steroids from the adrenal cortex, a comprehensive search of the scientific literature does not yield a definitive identification for a compound specifically designated as "Reichstein's Substance U."

Tadeus Reichstein, in his systematic approach to elucidating the components of adrenal gland extracts, assigned a letter-based nomenclature to the various substances he isolated. This methodical work was instrumental in the discovery of cortisone and other corticosteroids, for which he, along with Edward Calvin Kendall and Philip Showalter Hench, was awarded the Nobel Prize in Physiology or Medicine in 1950.[1][2][3] In total, Reichstein and his colleagues successfully isolated and determined the structure of 29 different hormones from the adrenal cortex.[2][4]

The most well-documented of these lettered compounds is "Reichstein's Substance S," which was identified as 11-deoxycortisol.[5] This compound proved to be a crucial intermediate in the biosynthesis of cortisol. However, despite extensive searches for a complete list of Reichstein's named substances, "Substance U" remains elusive in the available historical and scientific records.

It is plausible that "Substance U" was a provisional designation for an intermediate or a minor component of the adrenal extracts that was later identified by a different name, or that its discovery was not as prominently published as that of other, more biologically significant, corticosteroids. Without a definitive chemical structure, it is not possible to provide the in-depth technical guide on its core discovery, including quantitative data, experimental protocols, and signaling pathways as requested.

Alternative Focus: The Well-Characterized "Reichstein's Substance S" (11-Deoxycortisol)

As an alternative, this guide can offer a comprehensive overview of a well-characterized compound from Reichstein's seminal work: Reichstein's Substance S (11-Deoxycortisol) . Detailed information regarding its discovery, chemical properties, biological role, and the experimental methods used for its isolation and characterization is readily available.

A technical guide on 11-Deoxycortisol would include:

-

Historical Context: The role of Substance S in the broader research on adrenal corticosteroids.

-

Chemical and Physical Properties: A table summarizing its molecular weight, melting point, and other relevant data.

-

Experimental Protocols: Detailed descriptions of the extraction, separation, and characterization techniques employed by Reichstein and his contemporaries.

-

Biological Function and Signaling Pathway: A diagram and explanation of its position in the steroidogenesis pathway and its physiological effects.

Should you wish to proceed with an in-depth technical guide on Reichstein's Substance S (11-Deoxycortisol) , please confirm, and a comprehensive report will be generated.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Tadeus Reichstein | Nobel Prize, Synthetic Hormones, Chemistry | Britannica [britannica.com]

- 3. Mayo Clinic - Wikipedia [en.wikipedia.org]

- 4. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Pregnene-17,20α,21-triol-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pregnene-17,20α,21-triol-3,11-dione, a metabolite of the glucocorticoid cortisone, is emerging as a molecule of interest in the landscape of steroid hormone research. Also known by its synonyms 20α-hydroxycortisone and Reichstein's substance U, this compound is formed through the enzymatic action of 20α-hydroxysteroid dehydrogenase (20α-HSD). While historically viewed as an inactive catabolite, recent investigations into related cortisol metabolites suggest that 20α-hydroxycortisone may possess previously unappreciated biological activity, particularly in the context of mineralocorticoid and glucocorticoid receptor signaling. This technical guide provides a comprehensive review of the existing literature on 4-Pregnene-17,20α,21-triol-3,11-dione, summarizing its biochemical properties, metabolic pathways, and potential physiological relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the intricate pathways of corticosteroid metabolism.

Introduction

Glucocorticoids, such as cortisol and cortisone, are steroid hormones essential for a wide range of physiological processes, including metabolism, inflammation, and immune function.[1] Their actions are primarily mediated through binding to and activating the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1] The metabolism of glucocorticoids is a complex process involving a series of enzymatic reactions that modulate their activity and clearance. One such metabolic pathway is the 20α-hydroxylation of cortisone, which leads to the formation of 4-Pregnene-17,20α,21-triol-3,11-dione.

This document serves as a detailed technical resource for researchers and drug development professionals interested in 4-Pregnene-17,20α,21-triol-3,11-dione. It consolidates the available scientific literature, focusing on quantitative data, experimental methodologies, and the known signaling pathways associated with this compound.

Biochemical Properties and Synthesis

Chemical Structure and Properties

The fundamental chemical and physical properties of 4-Pregnene-17,20α,21-triol-3,11-dione are summarized in the table below.

| Property | Value |

| IUPAC Name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione |

| Synonyms | 20α-hydroxycortisone, Reichstein's substance U |

| Molecular Formula | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol |

| CAS Number | 116-59-6 |

Synthesis

The synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione, or Reichstein's substance U, can be achieved through various methods, including microbial fermentation and chemical synthesis.

Aerobic fermentation of cortisone using strains of Fusarium and Calonectria has been shown to produce 17α,20β,21-trihydroxy-3,11-diketopregna-1,4-diene (1,2-dehydro-U), a related compound.[2] This suggests that microbial systems can be engineered for the specific 20α-hydroxylation of cortisone.

Historical methods for the synthesis of related steroid derivatives, such as those developed by Reichstein, provide a foundation for the chemical synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.[3][4][5] A general conceptual workflow for the synthesis starting from a suitable steroid precursor is outlined below.

Caption: Conceptual workflow for the chemical synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.

Metabolism and Signaling Pathways

Biosynthesis of 4-Pregnene-17,20α,21-triol-3,11-dione

4-Pregnene-17,20α,21-triol-3,11-dione is a metabolite of cortisone, which itself is formed from the peripheral conversion of cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6] The subsequent conversion of cortisone to its 20α-hydroxy metabolite is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD).[7][8]

Caption: Biosynthetic pathway of 4-Pregnene-17,20α,21-triol-3,11-dione from cortisol.

Signaling Pathways

While direct evidence for the signaling of 4-Pregnene-17,20α,21-triol-3,11-dione is limited, the known interactions of glucocorticoids and emerging data on related metabolites suggest potential activity at the glucocorticoid and mineralocorticoid receptors.[1] Upon binding of a ligand, these receptors translocate to the nucleus and act as transcription factors to regulate gene expression.[6]

A study on 20β-dihydrocortisol, a stereoisomer of 20α-dihydrocortisol, has demonstrated its potent agonistic activity at the mineralocorticoid receptor. This finding strongly suggests that 20-hydroxylated metabolites of cortisol and cortisone, including 4-Pregnene-17,20α,21-triol-3,11-dione, may have significant and previously overlooked biological functions mediated through these receptors.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of 4-Pregnene-17,20α,21-triol-3,11-dione to the mineralocorticoid and glucocorticoid receptors, a competitive radioligand binding assay can be employed.[9][10][11][12]

Objective: To determine the inhibition constant (Ki) of 4-Pregnene-17,20α,21-triol-3,11-dione for the MR and GR.

Materials:

-

Membrane preparations from cells expressing human MR or GR.

-

Radioligand (e.g., [³H]-aldosterone for MR, [³H]-dexamethasone for GR).

-

4-Pregnene-17,20α,21-triol-3,11-dione.

-

Unlabeled aldosterone and dexamethasone (for positive controls).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubate the receptor-containing membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-Pregnene-17,20α,21-triol-3,11-dione.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Reporter Gene Assay for Functional Activity

To assess the functional activity of 4-Pregnene-17,20α,21-triol-3,11-dione as an agonist or antagonist of the MR and GR, a reporter gene assay can be utilized.[13]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of 4-Pregnene-17,20α,21-triol-3,11-dione.

Materials:

-

A cell line (e.g., HEK293) stably transfected with a plasmid containing the human MR or GR and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

-

Cell culture medium and supplements.

-

4-Pregnene-17,20α,21-triol-3,11-dione.

-

Aldosterone and dexamethasone (for positive controls).

-

Spironolactone (MR antagonist) and RU-486 (GR antagonist).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

For agonist testing, treat the cells with varying concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione.

-

For antagonist testing, co-treat the cells with a fixed concentration of a known agonist (aldosterone or dexamethasone) and varying concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the concentration of the test compound to determine the EC50 or IC50.

Caption: Workflow for a reporter gene assay.

Quantitative Data

The available quantitative data for 4-Pregnene-17,20α,21-triol-3,11-dione and related compounds is summarized below.

Enzyme Kinetics

A study on the purification and characterization of 20α-HSD from Clostridium scindens provided the following kinetic parameters for the oxidation of 20α-dihydrocortisol (a closely related compound).[14]

| Substrate | Km (µM) |

| 20α-dihydrocortisol | 41 |

| NAD+ | 526 |

| NADH | 8 |

| Cortisol | 32 |

| Cortisone | 22 |

Discussion and Future Directions

The study of 4-Pregnene-17,20α,21-triol-3,11-dione is a nascent field with the potential to significantly impact our understanding of corticosteroid physiology and pathophysiology. The emerging evidence that 20-hydroxylated metabolites of cortisol and cortisone may possess biological activity, particularly at the mineralocorticoid receptor, opens up new avenues for research and therapeutic development.

Future research should focus on:

-

Definitive Receptor Profiling: Conducting comprehensive radioligand binding and functional assays to precisely quantify the affinity and efficacy of 4-Pregnene-17,20α,21-triol-3,11-dione at the MR and GR.

-

In Vivo Studies: Investigating the physiological effects of this metabolite in animal models to understand its role in processes such as blood pressure regulation, electrolyte balance, and inflammation.

-

Clinical Relevance: Exploring the potential of 4-Pregnene-17,20α,21-triol-3,11-dione as a biomarker for diseases associated with altered glucocorticoid metabolism, such as Cushing's syndrome and hypertension.

-

Therapeutic Potential: Evaluating the potential of modulating the activity of 20α-HSD as a novel therapeutic strategy for conditions characterized by corticosteroid dysregulation.

Conclusion

4-Pregnene-17,20α,21-triol-3,11-dione represents a potentially important, yet understudied, component of the glucocorticoid metabolic pathway. This technical guide has synthesized the current knowledge on this compound, providing a foundation for future investigations. The detailed experimental protocols and compiled quantitative data are intended to empower researchers to further elucidate the biological role and therapeutic potential of this intriguing steroid metabolite. As our understanding of the nuances of steroid hormone metabolism continues to evolve, a deeper exploration of compounds like 4-Pregnene-17,20α,21-triol-3,11-dione will be crucial for the development of more targeted and effective therapies for a range of endocrine and inflammatory disorders.

References

- 1. Cortisol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reichstein process - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Ontogeny of adrenal-like glucocorticoid synthesis pathway and of 20α-hydroxysteroid dehydrogenase in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. "CHARACTERIZATION OF STEROID-17,20-DESMOLASE AND 20α-HYDROXYSTEROID DEH" by Amy Elizabeth Krafft [scholarscompass.vcu.edu]

The Role of 20α-Dihydrocortisone and its Synthesizing Enzyme in Adrenal Gland Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenal glands are critical endocrine organs responsible for the synthesis of a diverse array of steroid hormones that regulate numerous physiological processes. While the functions of major adrenal steroids like cortisol and aldosterone are well-established, the roles of many intermediate and metabolic products remain less understood. This technical guide focuses on 20α-Dihydrocortisone and the enzyme responsible for its synthesis, 20α-hydroxysteroid dehydrogenase (20α-HSD), within the adrenal glands. While the direct physiological function of 20α-Dihydrocortisone in the adrenal cortex is not yet fully elucidated, the activity of 20α-HSD points to a significant role in modulating the availability of precursors for potent corticosteroids. This document provides a comprehensive overview of the current understanding of 20α-HSD in the adrenal gland, including its location, substrate specificity, and regulation. Furthermore, it offers detailed experimental protocols for the investigation of this enzyme and its products, alongside structured data and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction

The adrenal cortex is a finely tuned steroidogenic organ, with distinct zones responsible for the production of mineralocorticoids, glucocorticoids, and androgens. The synthesis of these hormones is a complex process involving a cascade of enzymatic reactions. One such enzyme, 20α-hydroxysteroid dehydrogenase (20α-HSD), has been identified within the adrenal gland, particularly in the transient X-zone of the mouse adrenal cortex.[1][2] This enzyme primarily acts on progesterone and 11-deoxycorticosterone, converting them into their 20α-hydroxylated metabolites.[1] This metabolic activity suggests a crucial role for 20α-HSD in regulating the flux of steroid precursors through the various biosynthetic pathways. The product of cortisol reduction by a similar enzyme is 20α-dihydrocortisone. Although its direct function within the adrenal gland remains an area of active investigation, its structural similarity to other active steroids suggests potential biological activity. This guide will delve into the known aspects of 20α-HSD in the adrenal gland and provide the necessary tools for researchers to explore the function of 20α-Dihydrocortisone.

The Adrenal X-Zone and 20α-Hydroxysteroid Dehydrogenase

In mice, the expression of 20α-HSD is largely restricted to the adrenal X-zone, a transient region located between the cortex and medulla.[1] The X-zone is considered analogous to the fetal zone of the human adrenal cortex.[3] Its existence and regression are sexually dimorphic and influenced by hormonal cues.[1][3] The localization of 20α-HSD to this specific zone suggests a role in developmental or transitional periods of adrenal function.

Biochemical Properties and Substrate Specificity of Adrenal 20α-HSD

Adrenal 20α-HSD is an oxidoreductase that catalyzes the conversion of a 20-keto group to a 20α-hydroxyl group on the steroid backbone.[4] Its primary substrates within the adrenal context are key intermediates in the steroidogenic pathway.

Table 1: Substrate Specificity and Products of Adrenal 20α-HSD

| Substrate | Product | Implication in Adrenal Steroidogenesis | Reference |

| Progesterone | 20α-Hydroxyprogesterone | Reduces the pool of progesterone available for conversion to corticosteroids and androgens. | [1] |

| 11-Deoxycorticosterone (DOC) | 20α-Hydroxy-11-deoxycorticosterone | Inactivates a potent mineralocorticoid precursor, thereby modulating mineralocorticoid activity. | [1] |

| Cortisone | 20α-Dihydrocortisone | Potential for local modulation of glucocorticoid activity. | [5] |

Signaling and Metabolic Pathways

The activity of 20α-HSD is integrated into the broader network of adrenal steroidogenesis. Its function directly impacts the availability of substrates for other key enzymes in the synthesis of cortisol and aldosterone.

Experimental Protocols

Protocol for Quantification of Adrenal Steroids by LC-MS/MS

This protocol is adapted from established methods for the analysis of adrenal steroids in biological samples.[6][7]

Objective: To quantify the levels of 20α-Dihydrocortisone and its precursors in adrenal tissue or plasma.

Materials:

-

Adrenal tissue homogenate or plasma sample

-

Internal standards (e.g., deuterated steroid analogs)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or adrenal tissue homogenate, add internal standards.

-

Perform liquid-liquid extraction by adding 1 mL of extraction solvent, vortexing, and centrifuging.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte. The transitions for 20α- and 20β-dihydrocortisone are m/z 363.1 > 121.1, 363.1 > 115.1, and 363.1 > 97.1.[8]

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

Protocol for 20α-Hydroxysteroid Dehydrogenase (20α-HSD) Enzyme Assay

This protocol is a generalized method based on the known properties of 20α-HSD.[8]

Objective: To measure the enzymatic activity of 20α-HSD in adrenal tissue homogenates.

Materials:

-

Adrenal tissue homogenate (cytosolic fraction)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Substrate (e.g., Progesterone or 11-Deoxycorticosterone) dissolved in ethanol

-

Cofactor (NADPH or NADH)

-

Stopping solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for product quantification

Procedure:

-

Enzyme Preparation:

-

Homogenize adrenal tissue in a suitable buffer and prepare the cytosolic fraction by ultracentrifugation.

-

Determine the protein concentration of the cytosolic fraction.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, adrenal cytosol, and cofactor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Product Quantification:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the 20α-hydroxylated product using the LC-MS/MS protocol described above.

-

-

Data Analysis:

-

Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.

-

Future Directions and Conclusion

The precise physiological role of 20α-Dihydrocortisone within the adrenal gland remains an important area for future research. Key questions to be addressed include:

-

Receptor Binding: Does 20α-Dihydrocortisone bind to and activate glucocorticoid or mineralocorticoid receptors with significant affinity?

-

Intra-adrenal Signaling: Does 20α-Dihydrocortisone exert any local paracrine or autocrine effects on adrenal steroidogenesis?

-

Physiological Relevance: What is the impact of altered adrenal 20α-HSD activity on overall adrenal function and systemic physiology?

References

- 1. Current insight into the transient X-zone in the adrenal gland cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current insight into the transient X-zone in the adrenal gland cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. current-insight-into-the-transient-x-zone-in-the-adrenal-gland-cortex - Ask this paper | Bohrium [bohrium.com]

- 7. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Pregnene-17,20alpha,21-triol-3,11-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a corticosteroid of significant interest in pharmaceutical research. The synthesis is achieved through the stereospecific enzymatic reduction of cortisone, offering a highly selective and efficient route to the desired 20-alpha-hydroxy steroid.

Data Presentation

The enzymatic reduction of cortisone to this compound is catalyzed by the enzyme 20-alpha-hydroxysteroid dehydrogenase (20α-HSD) isolated from Clostridium scindens. The key quantitative data for this biotransformation are summarized in the table below.[1]

| Parameter | Value | Conditions |

| Enzyme | 20α-Hydroxysteroid Dehydrogenase | Purified from Clostridium scindens |

| Substrate | Cortisone | - |

| Product | This compound | - |

| Vmax (Cortisone Reduction) | 280 nmol/min per mg of protein | pH 6.3 |

| Km (Cortisone) | 22 µM | pH 6.3 |

| Vmax (20α-dihydrocortisol Oxidation) | 200 nmol/min per mg of protein | pH 7.9 |

| Km (20α-dihydrocortisol) | 41 µM | pH 7.9 |

| Km (NADH) | 8.1 µM | With 50 µM Cortisone |

| Km (NAD+) | 526 µM | - |

| Enzyme Purification Fold | 252-fold | - |

| Enzyme Recovery | 14% | - |

Experimental Protocols

The synthesis of this compound is performed in a two-stage process: first, the purification of the 20α-HSD enzyme from Clostridium scindens, and second, the enzymatic reduction of cortisone.

I. Purification of 20α-Hydroxysteroid Dehydrogenase from Clostridium scindens

This protocol is based on the method described by Krafft and Hylemon.[1]

1. Bacterial Growth and Induction:

-

Grow Clostridium scindens in a suitable anaerobic medium supplemented with a steroid inducer (e.g., cortisol or cortisone) to stimulate the production of 20α-HSD.

-

Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase.

-

Disrupt the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to remove cell debris and obtain a crude cell extract.

3. Enzyme Purification:

-

Subject the crude extract to a series of chromatography steps to purify the 20α-HSD. This may include:

-

Anion-exchange chromatography (e.g., DEAE-Sepharose).

-

Affinity chromatography (e.g., using a steroid-based ligand).

-

Gel filtration chromatography for final polishing and molecular weight determination.

-

-

Monitor the enzyme activity at each step using a spectrophotometric assay that measures the oxidation of NADH.

II. Enzymatic Synthesis of this compound

1. Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a reaction mixture containing:

-

Cortisone (substrate) dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) and then diluted in the reaction buffer.

-

NADH (cofactor).

-

Purified 20α-HSD enzyme.

-

Reaction buffer (e.g., phosphate buffer, pH 6.3).

-

2. Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature (typically 37°C) with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Product Extraction and Purification:

-

Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

-

Extract the product into the organic solvent.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).

4. Product Characterization:

-

Confirm the identity and purity of the final product, this compound, using standard analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

References

LC-MS/MS method for 4-Pregnene-17,20alpha,21-triol-3,11-dione

An LC-MS/MS based method has been developed for the quantitative analysis of 4-Pregnene-17,20alpha,21-triol-3,11-dione in biological matrices. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening.

Introduction

This compound is a corticosteroid that plays a role in various physiological processes. Accurate and sensitive quantification of this analyte in biological samples is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity.[1][2] This method allows for the separation of the analyte from complex matrices and provides accurate quantification through the use of multiple reaction monitoring (MRM).

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (analytical standard)

-

This compound-d5 (deuterated internal standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for sample cleanup.

-

Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound-d5).

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient | 30% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the LC-MS/MS method. These values are representative and should be determined experimentally during method validation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 363.2 | 327.2 | 100 | 15 |

| This compound-d5 | 368.2 | 332.2 | 100 | 15 |

| Quantitative Parameter | Value |

| Linear Range | 0.1 - 100 ng/mL |

| LOD | 0.05 ng/mL |

| LOQ | 0.1 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ±15% |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not detailed in the provided context, the following diagram illustrates a generic corticosteroid signaling pathway for reference. Corticosteroids typically bind to intracellular receptors, which then translocate to the nucleus to regulate gene expression.

References

Application Notes and Protocols for the Quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This steroid, a metabolite in the corticosteroid pathway, is an isomer of cortisone and other related steroids. Accurate quantification in a complex biological matrix like plasma requires a highly selective and sensitive analytical method. The following protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters based on FDA guidelines.[1][2][3][4][5]

Signaling Pathway Context

This compound is structurally related to key hormones in the steroidogenesis pathway. Understanding its relationship to other corticosteroids is crucial for interpreting its physiological or pathological significance. Cortisol is metabolized to the inactive cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][7] The analyte of interest, with a ketone at the 11-position, is structurally similar to cortisone.

Caption: Simplified corticosteroid synthesis pathway.

Experimental Protocol

This protocol is designed for the selective and sensitive quantification of this compound in human plasma.

Materials and Reagents

-

This compound analytical standard

-

This compound-d7 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade methanol, acetonitrile, water, and isopropanol

-

Formic acid (≥98%)

-

Zinc sulfate heptahydrate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Human plasma (K2-EDTA)

Sample Preparation

A combination of protein precipitation followed by solid-phase extraction is recommended to achieve a clean sample extract.

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 600 µL of cold methanol containing 1% zinc sulfate to each tube. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 1 mL of deionized water.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the diluted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of acetonitrile.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Caption: Experimental workflow for plasma sample analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9-9.1 min (95-50% B), 9.1-12 min (50% B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |

Hypothetical MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Pregnene-17,20α,21-triol-3,11-dione | 363.2 | 315.2 | 15 |

| 4-Pregnene-17,20α,21-triol-3,11-dione | 363.2 | 121.1 | 25 |

| 4-Pregnene-17,20α,21-triol-3,11-dione-d7 (IS) | 370.2 | 322.2 | 15 |

Quantitative Data Summary

The following tables present hypothetical data for a validated assay according to FDA guidelines.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 0.1 - 50 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Calibrators | 85-115% (80-120% for LLOQ) |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low QC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 40 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Factor | Recovery (%) |

| Low QC | 0.95 - 1.05 | 85 - 95 |

| High QC | 0.98 - 1.02 | 88 - 92 |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects. The chromatographic conditions are designed for the separation of critical isomers, and the use of a stable isotope-labeled internal standard ensures accurate and precise quantification. This method is suitable for use in clinical research and drug development settings where the monitoring of this specific steroid metabolite is required. Further validation should be performed in accordance with regulatory guidelines before implementation for clinical sample analysis.[1][2][3][4][5]

References

- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 6. Cortisone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes: 4-Pregnene-17,20alpha,21-triol-3,11-dione Glucocorticoid Receptor (GR) Activation Cell-Based Assay

Introduction

4-Pregnene-17,20alpha,21-triol-3,11-dione is a corticosteroid, a class of steroid hormones that play crucial roles in a wide array of physiological processes, including the regulation of inflammation, immune responses, and metabolism.[1] The biological effects of corticosteroids are primarily mediated through their interaction with intracellular receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor.[1][2] Upon binding to a ligand like this compound, the GR, which resides in the cytoplasm in an inactive complex, undergoes a conformational change.[3] This activation leads to its translocation into the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[2][3][4]

Assay Principle

This protocol describes a cell-based reporter gene assay designed to quantify the activation of the human glucocorticoid receptor by this compound. The assay utilizes a human cell line, such as HEK293T or A549, that is transiently co-transfected with two plasmids:

-

An expression vector encoding the full-length human glucocorticoid receptor (hGR).

-

A reporter vector containing a promoter with multiple GREs upstream of a reporter gene, such as firefly luciferase.

When a GR agonist, like this compound, is added to the cells, it binds to the expressed hGR. The activated ligand-receptor complex then translocates to the nucleus and binds to the GREs in the reporter plasmid, driving the expression of the luciferase gene. The resulting luciferase activity is measured using a luminometer, and the light output is directly proportional to the level of GR activation. This assay allows for the determination of the potency (EC50) and efficacy of the test compound in activating the GR signaling pathway.

Applications

-

Pharmacological Characterization: Determination of the potency (EC50) and efficacy of this compound and its analogs.

-

High-Throughput Screening (HTS): Screening of compound libraries to identify novel GR agonists or antagonists.

-

Drug Discovery and Development: Evaluation of potential therapeutic candidates targeting the GR pathway for inflammatory and autoimmune diseases.[5]

-

Mechanism of Action Studies: Investigation of the molecular mechanisms of corticosteroid action and potential off-target effects.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells or Human Lung Carcinoma (A549) cells.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plasmids:

-

pCMV-hGR (human glucocorticoid receptor expression vector)

-

pGRE-Luc (glucocorticoid response element-luciferase reporter vector)

-

pRL-TK (Renilla luciferase control vector for normalization)

-

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Test Compound: this compound.

-

Reference Compound: Dexamethasone (a potent GR agonist).

-

Assay Plate: White, opaque, sterile 96-well cell culture plates.

-

Lysis Buffer: Passive Lysis Buffer (e.g., from Promega).

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent) for measuring both firefly and Renilla luciferase activity.[6]

-

Instrumentation: Luminometer plate reader, cell culture incubator.

Cell Culture and Transfection Protocol

-

Cell Seeding: The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection Complex Preparation: On the day of transfection, prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a typical ratio would be 100 ng of pGRE-Luc, 50 ng of pCMV-hGR, and 10 ng of pRL-TK.

-

Transfection: Add the transfection complexes to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

Assay Procedure

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and Dexamethasone in DMSO. Create a serial dilution series in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). The final DMSO concentration in the wells should not exceed 0.1%.

-

Cell Treatment: After the transfection incubation period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Cell Lysis: Remove the medium and wash the cells once with 100 µL of PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Luminometry:

-

Add 50 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.

-

Add 50 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.

-

Data Analysis

-

Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.

-

Normalized Response = Firefly Luminescence / Renilla Luminescence

-

-

Data Transformation: The normalized data can be further transformed to percentage activation relative to the maximum response observed with the reference compound (Dexamethasone).

-

% Activation = [(Sample Response - Vehicle Response) / (Max Dexamethasone Response - Vehicle Response)] x 100

-

-

Dose-Response Curve: Plot the % Activation against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the compound that elicits a 50% maximal response.

Data Presentation

The following table summarizes hypothetical data for this compound in comparison to the reference agonist, Dexamethasone.

| Compound | EC50 (nM) | Emax (% Activation vs. Dexamethasone) | Hill Slope |

| Dexamethasone (Reference) | 1.2 | 100% | 1.1 |

| This compound | 8.5 | 95% | 1.0 |

| Cortisone (Weak Agonist Control) | 150 | 40% | 0.9 |

| RU-486 (Antagonist Control) | >10,000 | Not Applicable | Not Applicable |

Visualizations

Caption: Glucocorticoid Receptor (GR) signaling pathway leading to reporter gene expression.

Caption: Workflow for the GR activation cell-based assay.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]